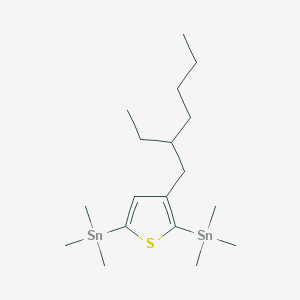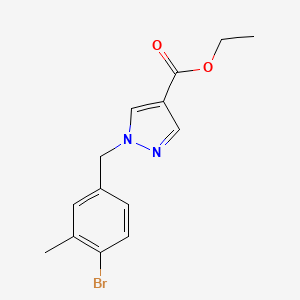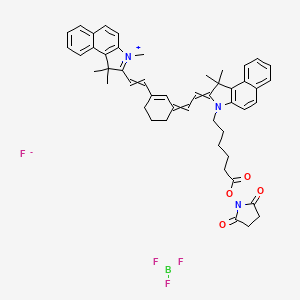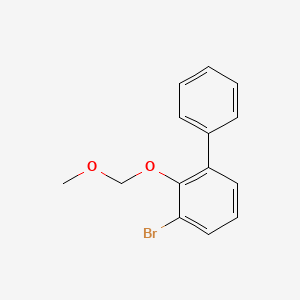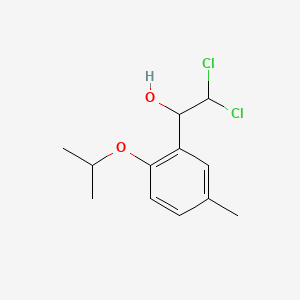
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 It is a derivative of phenol and is characterized by the presence of two chlorine atoms and an isopropoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol typically involves the chlorination of 1-(2-isopropoxy-5-methylphenyl)ethanol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(2-isopropoxy-5-methylphenyl)acetone, while reduction could produce 1-(2-isopropoxy-5-methylphenyl)ethanol .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .
Eigenschaften
Molekularformel |
C12H16Cl2O2 |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
2,2-dichloro-1-(5-methyl-2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-10-5-4-8(3)6-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
InChI-Schlüssel |
QJLFBKMBBXVAAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(C)C)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


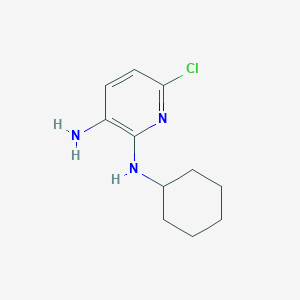
![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)


![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
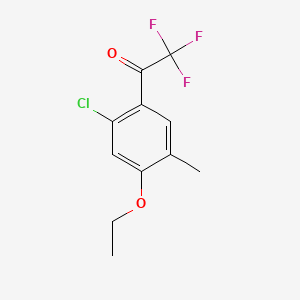

![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
